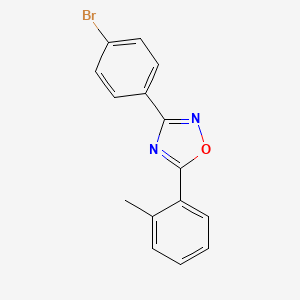
3-nitrobenzyl 1-hydroxy-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzyl 1-hydroxy-2-naphthoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of naphthoic acid derivatives and is commonly used as a photoactivatable protecting group in organic synthesis. The compound has also shown promising results in various biological and medical applications.
Wirkmechanismus
The mechanism of action of 3-nitrobenzyl 1-hydroxy-2-naphthoate is based on its photoactivatable properties. When exposed to UV light, the compound undergoes a photoreaction that results in the release of the 3-nitrobenzyl group. This reaction is reversible, and the compound can be protected again by exposure to visible light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitrobenzyl 1-hydroxy-2-naphthoate are still being studied, but early research suggests that the compound may have potential applications in the study of protein structure and function. The compound has also been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-nitrobenzyl 1-hydroxy-2-naphthoate in lab experiments is its photoactivatable properties, which allow for precise control over the release of carboxylic acids. However, the compound does have some limitations, including its sensitivity to light and the need for specialized equipment to carry out photoactivation reactions.
Zukünftige Richtungen
There are many potential future directions for the use of 3-nitrobenzyl 1-hydroxy-2-naphthoate in scientific research. Some of the most promising areas of study include the development of new photoresponsive materials, the study of protein structure and function, and the development of new antibiotics. Researchers are also exploring the use of the compound in the development of new drug delivery systems and in the study of cellular signaling pathways.
Synthesemethoden
The synthesis of 3-nitrobenzyl 1-hydroxy-2-naphthoate involves the reaction of 1-hydroxy-2-naphthoic acid with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an esterification reaction, and the resulting compound is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
The unique photoactivatable properties of 3-nitrobenzyl 1-hydroxy-2-naphthoate make it an ideal candidate for use in various scientific research applications. One of the most common uses of this compound is in the field of organic synthesis, where it is used as a photoactivatable protecting group for carboxylic acids. The compound is also used in the development of photoresponsive materials and in the study of protein structure and function.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)methyl 1-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17-15-7-2-1-5-13(15)8-9-16(17)18(21)24-11-12-4-3-6-14(10-12)19(22)23/h1-10,20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRBMBINXVKJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl 1-hydroxy-2-naphthoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)



![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)

![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)